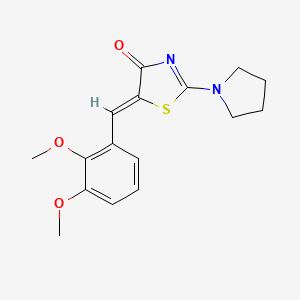

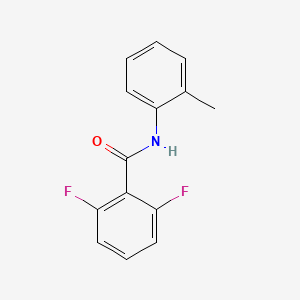

5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,3-Dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a thiazolidine derivative, a class of compounds known for their diverse pharmacological properties. Thiazolidines and their derivatives have been extensively studied for their potential in treating various diseases due to their significant biological activities.

Synthesis Analysis

The synthesis of thiazolidine derivatives generally involves the condensation of appropriate benzylidene with thiazolidine-2,4-dione precursors. These reactions are typically catalyzed under acidic or basic conditions and may involve additional steps such as cyclization and chlorination to introduce specific substituents like dimethoxybenzylidene and pyrrolidinyl groups (Xing Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, features a central thiazolidine ring substituted with various groups that influence the compound's biological activity. Structural modifications, such as the addition of dimethoxybenzylidene and pyrrolidinyl groups, can significantly affect the compound's pharmacological properties (Zhili Ren et al., 2022).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, including Knoevenagel condensation, hydrogenation, and reactions with different aldehydes and ketones. These reactions are crucial for synthesizing various thiazolidine-based compounds with potential therapeutic applications (Garg Ankush et al., 2012).

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, like 5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, have been explored for their antioxidant properties. For instance, Chaban et al. (2013) studied the synthesis and antioxidant activity of similar thiazole compounds. They focused on evaluating their scavenging effects on radicals, indicating a potential for antioxidant applications (Chaban et al., 2013).

Fluorescence and Electrochromism

Thiazole derivatives are also known for their fluorescence and electrochromic properties. Woodward et al. (2017) reported on thiazolothiazole fluorophores exhibiting strong blue fluorescence and reversible electrochromism, making them attractive for optoelectronic and photochemical applications (Woodward et al., 2017).

Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from thiazole compounds. Their study revealed that certain thiazole derivatives have strong antimicrobial activity against specific bacteria and also exhibited DNA protective ability against oxidative mixtures (Gür et al., 2020).

Synthesis of Complex Molecules

Thiazole derivatives play a crucial role in the synthesis of complex molecular structures. Okumura et al. (1998) demonstrated the synthesis of macrocyclic antibiotics using thiazole intermediates, highlighting their importance in the development of new pharmaceutical agents (Okumura et al., 1998).

Antimicrobial Activity and Molecular Docking Studies

Desai et al. (2022) conducted studies on thiazolidinone hybrids, which include thiazole structures, for their antimicrobial activity against various bacterial and fungal strains. They also performed molecular docking studies to understand the binding modes of these molecules, indicating their potential in drug discovery (Desai et al., 2022).

Propriétés

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-7-5-6-11(14(12)21-2)10-13-15(19)17-16(22-13)18-8-3-4-9-18/h5-7,10H,3-4,8-9H2,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZCYZKTNMCTAM-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

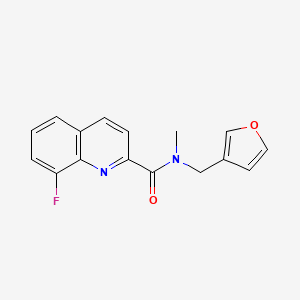

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)